

Spectroscopic Profile of 8-Methoxyquinoline-5-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 8-methoxyquinoline-5-carboxylic Acid

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Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for **8-methoxyquinoline-5-carboxylic acid**. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data and extrapolated information from closely related analogs. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, offering insights into the structural characterization of this molecule. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a generalized experimental workflow for the synthesis and characterization of quinoline derivatives is provided, along with detailed methodologies where available.

Introduction

8-Methoxyquinoline-5-carboxylic acid is a quinoline derivative with potential applications in various scientific domains. Quinoline compounds are known to exhibit a wide range of biological activities and are key intermediates in the synthesis of pharmaceuticals.[1][2] The presence of the methoxy and carboxylic acid functional groups on the quinoline scaffold suggests its potential as a chelating agent, a fluorescent probe, and a building block for more complex molecules.[1] Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for **8-methoxyquinoline-5-carboxylic acid**. It is important to note that much of the data, particularly for NMR and IR spectroscopy, is based on the analysis of structurally similar compounds.

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. While experimental mass spectra for **8-methoxyquinoline-5-carboxylic acid** are not readily available in the public domain, predicted collision cross-section data from computational models offers valuable insight.^[3]

Adduct	Predicted m/z	Predicted Collision Cross Section (Å²)
[M+H] ⁺	204.06552	140.3
[M+Na] ⁺	226.04746	149.5
[M-H] ⁻	202.05096	142.7
[M+NH ₄] ⁺	221.09206	158.5
[M+K] ⁺	242.02140	146.9
[M+H-H ₂ O] ⁺	186.05550	133.7
[M] ⁺	203.05769	142.1
[M] ⁻	203.05879	142.1

Data sourced from PubChem.

^[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. Although a definitive IR spectrum for **8-methoxyquinoline-5-carboxylic acid** is not available, the expected absorption bands can be inferred from the spectra of related

compounds such as 8-methoxyquinoline[4][5], 5-nitro-8-methoxyquinoline[4][5], and general knowledge of carboxylic acid IR characteristics.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	3300 - 2500	Broad	The broadness is due to hydrogen bonding.
C-H (Aromatic)	3100 - 3000	Medium to Weak	Aromatic C-H stretching.
C-H (Methoxy)	2950 - 2850	Medium	Aliphatic C-H stretching from the -OCH ₃ group.
C=O (Carboxylic Acid)	1725 - 1700	Strong	Carbonyl stretch, characteristic of a carboxylic acid.
C=C (Aromatic)	1600 - 1450	Medium to Strong	Aromatic ring stretching vibrations.
C-O (Carboxylic Acid)	1320 - 1210	Strong	C-O stretching.
C-O (Aryl Ether)	1275 - 1200	Strong	Asymmetric C-O-C stretching of the methoxy group.
C-O (Aryl Ether)	1075 - 1020	Medium	Symmetric C-O-C stretching of the methoxy group.
C-H (Aromatic Bend)	900 - 675	Medium to Strong	Out-of-plane C-H bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. At present, there is no publicly available experimental ¹H or ¹³C NMR data for **8-**

methoxyquinoline-5-carboxylic acid. However, chemical shifts can be estimated based on the analysis of similar quinoline derivatives.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex pattern of doublets and triplets.

- Aromatic Protons (quinoline ring): ~ δ 7.0 - 9.0 ppm
- Methoxy Protons (-OCH₃): ~ δ 4.0 ppm (singlet)
- Carboxylic Acid Proton (-COOH): ~ δ 10 - 13 ppm (broad singlet)

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

- Carbonyl Carbon (-COOH): ~ δ 165 - 180 ppm
- Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm
- Methoxy Carbon (-OCH₃): ~ δ 55 - 60 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of **8-methoxyquinoline-5-carboxylic acid** is expected to be similar to that of other 8-hydroxyquinoline derivatives, which exhibit absorption maxima corresponding to $\pi \rightarrow \pi^*$ transitions in the quinoline ring.^{[6][7]}

Solvent	Expected λ_{max} (nm)	Electronic Transition
Methanol	~240-250 and ~310-320	$\pi \rightarrow \pi$
Chloroform	~240-250 and ~310-320	$\pi \rightarrow \pi$
DMSO	~250-260 and ~320-330	$\pi \rightarrow \pi^*$

Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of **8-methoxyquinoline-5-carboxylic acid** are not detailed in the available literature, general procedures for the synthesis of related quinoline derivatives can be adapted.

Synthesis of 8-Methoxyquinoline Derivatives (General Procedure)

A common route to 8-methoxyquinoline derivatives involves the methylation of the corresponding 8-hydroxyquinoline.

- **Methylation of 8-Hydroxyquinoline:** 8-Hydroxyquinoline can be dissolved in a suitable solvent such as acetone. A base, typically solid potassium carbonate, is added to the solution, followed by the addition of a methylating agent like methyl iodide. The reaction mixture is then refluxed for an extended period (e.g., 24 hours).^[8]
- **Work-up:** After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude 8-methoxyquinoline.
- **Purification:** The crude product can be purified by techniques such as recrystallization or column chromatography.

The introduction of the carboxylic acid group at the 5-position can be achieved through various organic reactions, such as lithiation followed by carboxylation with carbon dioxide.

General Spectroscopic Analysis Conditions

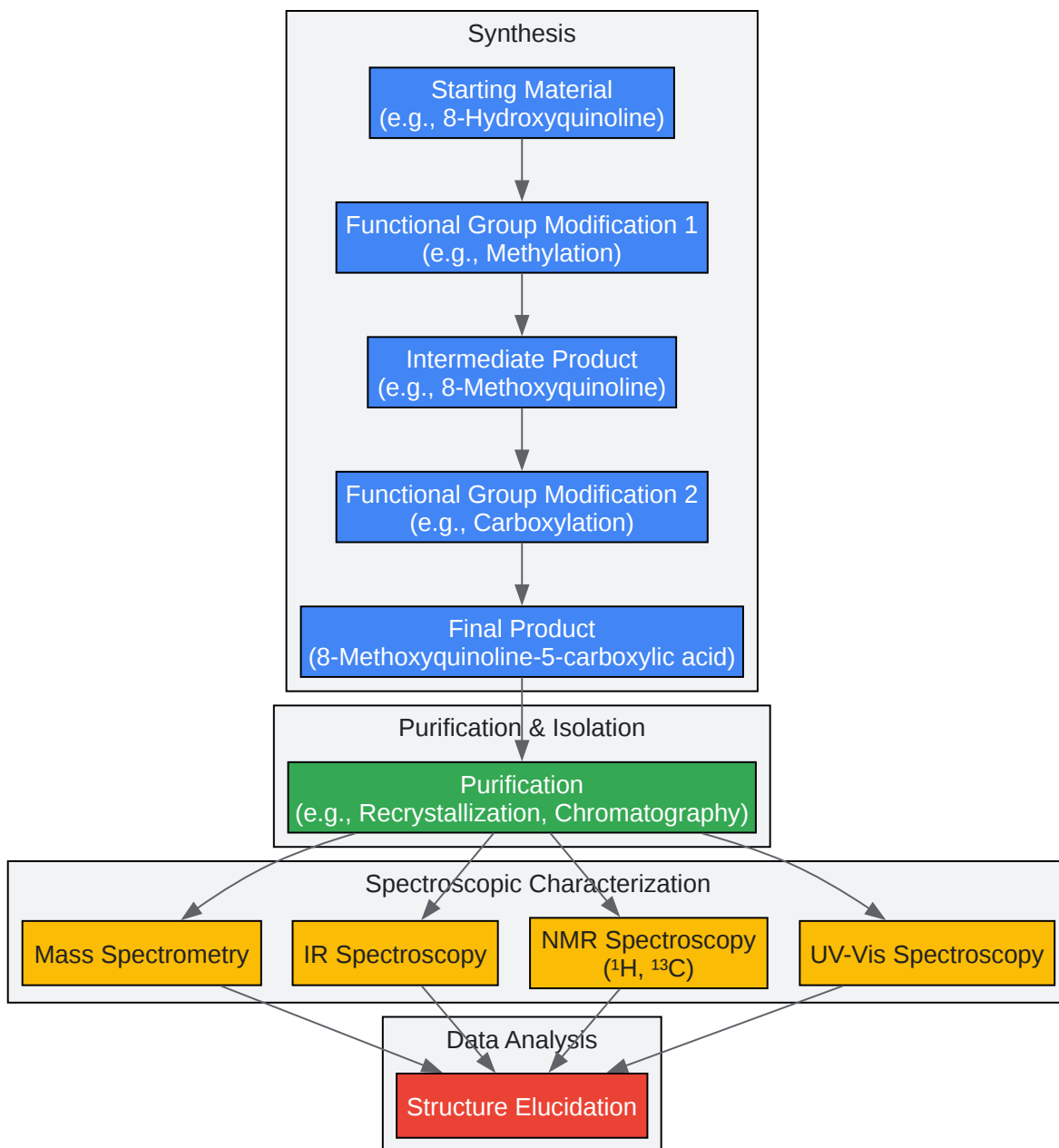
- **IR Spectroscopy:** Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.
- **NMR Spectroscopy:** Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to determine the accurate mass.

- UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer using quartz cuvettes. The compound is dissolved in a suitable UV-grade solvent like methanol, chloroform, or DMSO.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted quinoline carboxylic acid, based on the methodologies for related compounds.

Generalized Workflow for Synthesis and Characterization

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Caption: A generalized workflow for the synthesis and characterization of substituted quinoline carboxylic acids.

Conclusion

This technical guide has consolidated the available and inferred spectroscopic data for **8-methoxyquinoline-5-carboxylic acid**. While direct experimental data remains scarce, the information presented provides a solid foundation for researchers working with this compound. The predicted mass spectrometry data, along with the extrapolated IR, NMR, and UV-Vis characteristics, will aid in the preliminary identification and characterization of this molecule. The provided generalized experimental workflow offers a starting point for its synthesis and subsequent detailed spectroscopic analysis. Further experimental work is necessary to establish a definitive and complete spectroscopic profile for **8-methoxyquinoline-5-carboxylic acid**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 8-Methoxyquinoline-5-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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